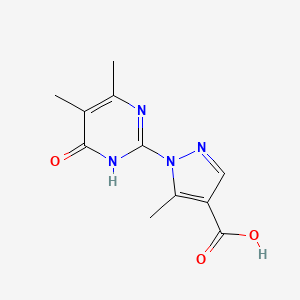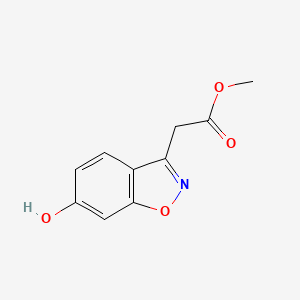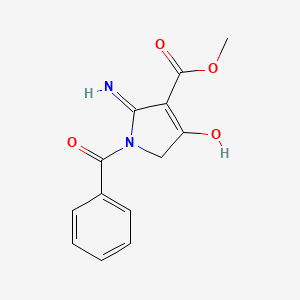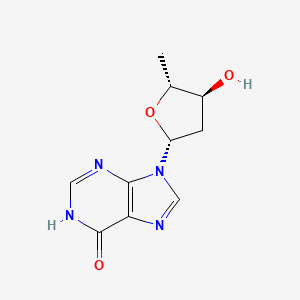
2',5'-Dideoxyinosine
Descripción general
Descripción
2’,5’-Dideoxyinosine is a nucleoside reverse transcriptase inhibitor . Its mechanism of action is rooted in impeding the reverse transcriptase enzyme, thus trapping the harmful replication propensities of the viral entity . The IUPAC name for 2’,5’-Dideoxyinosine is 9-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-1H-purin-6-one .
Synthesis Analysis
The synthesis of the 5′‐amino‐2′,5′‐dideoxy analogs of adenosine, cytidine, guanosine, inosine, and uridine from their respective naturally occurring nucleosides involves the reduction of 5′‐azido‐2′,5′‐dideoxy intermediates using the Staudinger reaction . This is followed by the high yield conversion of these modified nucleosides to the corresponding 5′‐N‐triphosphates through reaction with trisodium trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane .Molecular Structure Analysis
The molecular formula of 2’,5’-Dideoxyinosine is C10H12N4O3 . The molecular weight is 236.23 . The InChI Key is BGYISLAFYPDORJ-DSYKOEDSSA-N .Chemical Reactions Analysis
The 5′‐amino‐2′,5′‐dideoxy analogs can be efficiently incorporated into DNA by the Klenow fragment of Escherichia coli DNA polymerase I when individually substituted for its naturally occurring counterpart . Mild acid treatment of the resulting DNA generates polynucleotide fragments that arise from specific cleavage at each modified nucleotide .Physical And Chemical Properties Analysis
The physical properties of a system can be used to describe its transformations or evolutions between its momentary states . Physical properties are often referred to as observables . The properties of 2’,5’-Dideoxyinosine include appearance as a solid , and it has a molecular weight of 236.23 .Aplicaciones Científicas De Investigación
Phosphorylation and Anti-HIV Activity
2',3'-Dideoxyinosine (ddI), a derivative of 2',5'-Dideoxyinosine, is primarily studied for its antiviral properties, particularly against the human immunodeficiency virus (HIV). Research has shown that the phosphorylation of ddI in human lymphoid cells, catalyzed by cytosolic 5'-nucleotidase, contributes to its antiviral activity (Johnson & Fridland, 1989).
Application in HIV-Infected Children
Clinical trials have explored the use of ddI in children with symptomatic HIV infection. These studies have investigated the pharmacokinetics, safety, and efficacy of ddI, revealing its potential as an antiretroviral agent in pediatric populations (Butler et al., 1991).
Antiretroviral Efficacy
Further, ddI has been evaluated in patients with AIDS or AIDS-related complex, highlighting its promise as a therapeutic agent. Its antiretroviral efficacy was assessed through changes in serum p24 antigen levels and CD4 cell counts (Lambert et al., 1990).
Hepatitis B Virus Research
Impact on Mitochondrial DNA and RNA
Research involving HIV-infected children has explored the impact of ddI on mitochondrial DNA and RNA in human skeletal muscle cells. These studies have been crucial in understanding the cellular and molecular effects of ddI, particularly in the context of antiretroviral therapy (Saitoh et al., 2008).
Pharmacokinetics and Metabolism
Comparative studies on the pharmacokinetics of ddI have shed light on its bioavailability and metabolism, contributing to a better understanding of its therapeutic potential and dosing strategies (Russell & Klunk, 1989).
Mecanismo De Acción
Safety and Hazards
2’,5’-Dideoxyinosine is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use, not to breathe dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-5-6(15)2-7(17-5)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,2H2,1H3,(H,11,12,16)/t5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYISLAFYPDORJ-DSYKOEDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=NC3=C2N=CNC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B1436684.png)
![3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine](/img/structure/B1436685.png)
![7-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1436686.png)
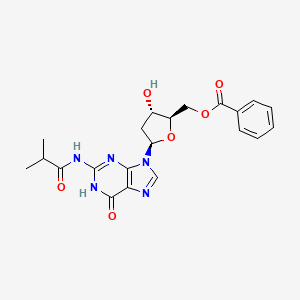

![2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid](/img/structure/B1436690.png)

![6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436695.png)
![6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436700.png)
